1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through microwave-assisted treatment and Sonogashira-type cross-coupling conditions (Palka et al., 2014).
- It's involved in the creation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, exhibiting distinct molecular conformations and hydrogen bonding in different dimensions (Sagar et al., 2017).
- The compound is central in a study exploring the crystal structure and reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds (Liu et al., 2013).
Biological and Medicinal Applications
- Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, derived from this compound, have shown potential as anticancer agents (Chavva et al., 2013).
- It has been used in the development of isomorphous methyl- and chloro-substituted small heterocyclic analogues, contributing to the understanding of the chlorine-methyl exchange rule (Swamy et al., 2013).
- Novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, synthesized from this compound, have exhibited cytotoxic activity against various human cancer cell lines (Kurumurthy et al., 2014).
Materials Science and Electronics
- It has been a part of studies focusing on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, aiding in the development of materials with specific electronic properties (Zedan et al., 2020).
- Its derivatives have been explored in the context of electroluminescence, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic properties (Huang et al., 2013).
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClF6N4/c20-13-6-11(18(21,22)23)9-28-17(13)30-14-7-12(19(24,25)26)8-27-16(14)15(29-30)10-4-2-1-3-5-10/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGXMUHUXIYIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClF6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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